5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is a synthetic organic compound featuring a thiophene ring, a sulfonamide group, and a chlorinated hydroxyalkyl side chain. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide typically involves multi-step organic reactions:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation, where a thiophene derivative reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with an amine to yield the sulfonamide.
Chlorination and Hydroxylation: The chlorinated hydroxyalkyl side chain is introduced through a series of reactions, including halogenation and subsequent hydroxylation of the alkyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxyalkyl side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amines from the reduction of sulfonamides.
Substitution: Substituted thiophene derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
It can be explored for developing new antibiotics or anti-inflammatory agents .
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiophene ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the chlorinated hydroxyalkyl side chain, making it less versatile in chemical reactions.
5-chloro-2-thiophenesulfonamide: Similar structure but without the hydroxyalkyl side chain, affecting its solubility and reactivity.
Uniqueness
5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is unique due to its combination of a chlorinated hydroxyalkyl side chain and a sulfonamide group, providing a balance of hydrophilic and hydrophobic properties, which can be advantageous in drug design and material science .
Properties
IUPAC Name |
5-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S3/c14-12-1-2-13(20-12)21(17,18)15-6-3-10(4-7-16)11-5-8-19-9-11/h1-2,5,8-10,15-16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZZPGXUDFPUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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